2-(Benzyloxy)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Benzyloxy)pyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a benzyloxy group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a palladium catalyst (PdCl2(PPh3)2) and an aqueous sodium carbonate solution at elevated temperatures (around 80°C) . This reaction forms the desired 2,5-disubstituted pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Carboxylic acid reduction can produce alcohol derivatives.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
2-(Benzyloxy)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyrimidine-5-carboxylic esters: These compounds have similar structures but with ester groups instead of carboxylic acids.
2-(Benzyloxy)pyrimidine-5-bromides: These derivatives contain a bromine atom at the 5-position instead of a carboxylic acid group.
Uniqueness
2-(Benzyloxy)pyrimidine-5-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-phenylmethoxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)10-6-13-12(14-7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
InChI Key |
WVTYSXVMYZSJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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